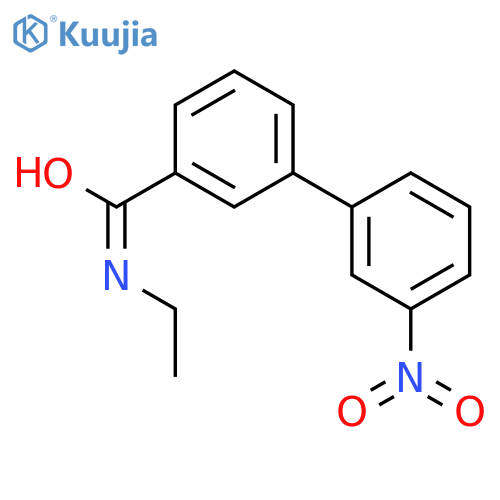

Cas no 1365272-02-1 (N-ethyl-3-(3-nitrophenyl)benzamide)

N-ethyl-3-(3-nitrophenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-ethyl-3-(3-nitrophenyl)benzamide

- [1,1'-Biphenyl]-3-carboxamide, N-ethyl-3'-nitro-

- MFCD21609613

- N-Ethyl-3-(3-nitrophenyl)benzamide

- N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide

- DTXSID40742871

- BS-20730

- N-ETHYL-3'-NITRO-[1,1'-BIPHENYL]-3-CARBOXAMIDE

- 1365272-02-1

-

- MDL: MFCD21609613

- インチ: InChI=1S/C15H14N2O3/c1-2-16-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)CopyCopied

- InChIKey: VFSSZLNICXHDGH-UHFFFAOYSA-NCopyCopied

- ほほえんだ: CCNC(=O)c1cccc(c1)c2cccc(c2)[N+](=O)[O-]CopyCopied

計算された属性

- せいみつぶんしりょう: 270.10000

- どういたいしつりょう: 270.10044231Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 475.3±38.0 °C at 760 mmHg

- PSA: 78.41000

- LogP: 4.10950

N-ethyl-3-(3-nitrophenyl)benzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N-ethyl-3-(3-nitrophenyl)benzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-ethyl-3-(3-nitrophenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E925363-250mg |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 250mg |

$98.00 | 2023-05-18 | ||

| TRC | E925363-100mg |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 100mg |

$64.00 | 2023-05-18 | ||

| A2B Chem LLC | AA49037-5g |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 98% | 5g |

$402.00 | 2024-04-20 | |

| Crysdot LLC | CD12148426-5g |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 95+% | 5g |

$339 | 2024-07-23 | |

| TRC | E925363-1g |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 1g |

$207.00 | 2023-05-18 | ||

| abcr | AB310672-1g |

N-Ethyl-3-(3-nitrophenyl)benzamide, 98%; . |

1365272-02-1 | 98% | 1g |

€246.00 | 2025-02-17 | |

| A2B Chem LLC | AA49037-1g |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 98% | 1g |

$142.00 | 2024-04-20 | |

| Crysdot LLC | CD12148426-10g |

N-Ethyl-3-(3-nitrophenyl)benzamide |

1365272-02-1 | 95+% | 10g |

$564 | 2024-07-23 | |

| abcr | AB310672-1 g |

N-Ethyl-3-(3-nitrophenyl)benzamide; 98% |

1365272-02-1 | 1g |

€246.00 | 2023-04-26 | ||

| abcr | AB310672-5 g |

N-Ethyl-3-(3-nitrophenyl)benzamide; 98% |

1365272-02-1 | 5g |

€654.00 | 2023-04-26 |

N-ethyl-3-(3-nitrophenyl)benzamide 関連文献

-

1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

N-ethyl-3-(3-nitrophenyl)benzamideに関する追加情報

Introduction to N-ethyl-3-(3-nitrophenyl)benzamide (CAS No. 1365272-02-1)

N-ethyl-3-(3-nitrophenyl)benzamide, with the chemical formula C₁₄H₁₁NO₄, is a significant compound in the field of pharmaceutical research and development. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The CAS No. 1365272-02-1 identifier ensures its precise identification and distinguishes it from other chemical entities in the database.

The molecular structure of N-ethyl-3-(3-nitrophenyl)benzamide consists of a benzamide core substituted with an ethyl group and a 3-nitrophenyl moiety. This arrangement imparts specific electronic and steric properties that make it a valuable scaffold for designing novel bioactive molecules. The presence of the nitro group enhances the compound's reactivity, making it a versatile intermediate in synthetic organic chemistry.

In recent years, N-ethyl-3-(3-nitrophenyl)benzamide has been explored for its pharmacological potential. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, which could be beneficial in the treatment of various diseases. For instance, research suggests that it may interfere with the activity of enzymes involved in inflammation and pain signaling pathways.

One of the most intriguing aspects of N-ethyl-3-(3-nitrophenyl)benzamide is its role in drug discovery programs. Researchers have leveraged its structural features to develop analogs with enhanced pharmacokinetic profiles. The nitro group, in particular, has been shown to modulate the metabolic stability and binding affinity of the compound, making it an attractive candidate for further optimization.

The synthesis of N-ethyl-3-(3-nitrophenyl)benzamide involves multi-step organic reactions, typically starting from commercially available precursors. The process requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.

Recent advancements in computational chemistry have also contributed to the understanding of N-ethyl-3-(3-nitrophenyl)benzamide's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its efficacy and potential side effects. These computational approaches are increasingly integral to modern drug development pipelines.

The pharmacological profile of N-ethyl-3-(3-nitrophenyl)benzamide continues to be a subject of active investigation. Preclinical studies have demonstrated its potential in models of neurological disorders, where it shows promise as a therapeutic agent. The compound's ability to cross the blood-brain barrier has made it particularly interesting for treatments targeting central nervous system conditions.

Moreover, the environmental impact of synthesizing and utilizing N-ethyl-3-(3-nitrophenyl)benzamide has been considered in recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring the long-term viability of pharmaceutical compounds.

The future directions for N-ethyl-3-(3-nitrophenyl)benzamide include further exploration of its pharmacological properties and optimization for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. As our understanding of disease mechanisms evolves, so too will the applications of this versatile compound.

In conclusion, N-ethyl-3-(3-nitrophenyl)benzamide (CAS No. 1365272-02-1) represents a promising candidate in medicinal chemistry with significant therapeutic potential. Its unique structure and functional properties make it a valuable tool for drug discovery and development. Continued research into this compound will likely yield novel treatments for various human diseases.

1365272-02-1 (N-ethyl-3-(3-nitrophenyl)benzamide) 関連製品

- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)

- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)

- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)

- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)